molecular formula C13H15NO4 B5831986 isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No.: B5831986
M. Wt: 249.26 g/mol
InChI Key: DOSMRMGXFZYCDI-UHFFFAOYSA-N
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Description

Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical reagent designed for research and development purposes. This compound features a benzoxazolone scaffold, a structure of significant interest in medicinal chemistry. The core benzoxazolone pharmacophore is recognized as a key structural element in the development of inhibitors for lysosomal enzymes . Specifically, benzoxazolone carboxamides have been identified as a promising class of acid ceramidase (AC) inhibitors . AC is a key enzyme in sphingolipid metabolism, and its inhibition is a potential therapeutic strategy for severe neurological lysosomal storage diseases such as Gaucher's and Krabbe's disease . The isopropyl ester group in this compound acts as a protective group, and the molecule serves as a synthetic intermediate. Researchers can utilize this reagent in lead optimization studies, where the ester can be hydrolyzed to the corresponding carboxylic acid, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, for further derivatization . The resulting acid can then be coupled with various amines to generate a library of carboxamide analogs for structure-activity relationship (SAR) investigations . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

propan-2-yl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(2)17-12(15)7-14-10-6-9(3)4-5-11(10)18-13(14)16/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSMRMGXFZYCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)N2CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 5-methyl-2-oxo-1,3-benzoxazole, which can be prepared from 2-aminophenol and acetic anhydride.

    Esterification: The key step involves the esterification of 5-methyl-2-oxo-1,3-benzoxazole with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or hydroxyl derivatives.

Conditions Reagents Products Yield
Acidic hydrolysisH₂SO₄/H₂O, reflux(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid85–92%
Basic hydrolysis (saponification)NaOH/EtOH, refluxSodium salt of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid78–88%

The acidic hydrolysis pathway is favored for industrial-scale production due to higher yields and simpler purification .

Nucleophilic Substitution Reactions

The acetate group participates in nucleophilic substitutions, particularly with amines, to form amide derivatives.

Reagents Conditions Products Notes
Primary amines (e.g., 4-phenylbutylamine)DCC, DMAP, DCM, RTAmide derivatives (e.g., 2-(5-methyl-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutyl)acetamide)Yields 70–82%
Isocyanates (e.g., methyl isocyanate)THF, 60°CUrea-linked carboxamidesRequires Boc protection

Dicyclohexylcarbodiimide (DCC) is critical for activating the carboxylate intermediate during amide bond formation .

Ring-Opening Reactions

The benzoxazolone ring undergoes cleavage under strongly acidic or reductive conditions:

  • Acidic cleavage : Treatment with concentrated HCl at 100°C opens the ring, producing 2-amino-4-methylphenol and acetic acid derivatives .

  • Reductive cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydroxybenzene intermediate .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its aromatic system:

Reaction Type Catalyst/Reagents Products Application
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives with modified benzoxazole scaffoldsDrug discovery
Oxidative couplingLead tetraacetateDimeric benzoxazole-acetic acid derivativesCytotoxic agents

These reactions are pH-sensitive, with optimal performance in anhydrous, inert environments .

Stability and Solubility Considerations

Key physicochemical properties influencing reactivity:

Property Value Impact on Reactions
SolubilityEthanol, acetone > WaterFavors organic-phase reactions
Thermal stabilityStable below 150°CEnables reflux conditions
pH stabilityDegrades in strong acids/bases (pH <2 or >12)Limits reaction conditions

Scientific Research Applications

Synthetic Chemistry

Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is utilized as an intermediate in the synthesis of various benzoxazole derivatives. The benzoxazole framework is significant for developing biologically active compounds.

Synthetic Strategies

Recent advancements in synthetic methodologies involve:

  • Nanocatalysis : Utilizing magnetic solid acid nanocatalysts to enhance yield and reduce reaction times in benzoxazole synthesis .
  • Eco-friendly Approaches : Employing water as a solvent and using renewable catalysts to promote sustainable chemical processes .

Pharmaceutical Applications

Benzoxazole derivatives, including this compound, exhibit diverse biological activities:

  • Anticancer Activity : Studies have shown that compounds derived from benzoxazoles can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) through mechanisms involving apoptosis and cell cycle arrest .

Case Study Example

In a study conducted by Wu et al., the synthesis of 2-substituted benzoxazole acetic acid derivatives demonstrated significant cytotoxicity against cancer cells, indicating the potential of this compound as a lead compound for drug development .

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Chemistry : Benzoxazole derivatives are incorporated into polymers to enhance thermal stability and mechanical properties.

Research Insights

Recent research indicates that integrating benzoxazole units into polymer matrices can improve their resistance to thermal degradation and enhance their mechanical strength .

Data Table: Applications Summary

Application AreaSpecific Use CaseKey Findings
Synthetic ChemistryIntermediate for benzoxazole synthesisEnhanced yields using nanocatalysts
PharmaceuticalsAnticancer agentsSignificant cytotoxicity against cancer cells
Material SciencePolymer enhancementImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism by which isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Ethyl (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

  • Core Structure : Shares the 5-methyl-2-oxo-benzoxazole backbone with the target compound.
  • Ester Group : Ethyl ester (vs. isopropyl in the target compound).
  • Key Properties :
    • Molecular weight: 235.24 g/mol .
    • LogP (estimated): Higher lipophilicity compared to carboxylic acid analogs due to the ester group.
  • Synthesis : Likely follows similar pathways to the isopropyl variant, involving esterification of the corresponding acetic acid derivative.

(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic Acid ()

  • Core Structure : Benzoxazol-2-one with a chlorine substituent at the 6-position.
  • Functional Group : Carboxylic acid (vs. ester in the target compound).
  • Key Properties :
    • Molecular weight: 227.60 g/mol.
    • LogP: 1.55 (indicative of moderate lipophilicity).
    • Boiling point: 426.7±55.0 °C at 760 mmHg.
    • Density: 1.6±0.1 g/cm³ .
  • Applications : Carboxylic acid derivatives are often intermediates for ester or amide prodrugs.

Ethyl 2-((5-(3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate ()

  • Core Structure: Triazole-thioacetate hybrid with a benzoisoquinolinone moiety.
  • Functional Group : Ethyl ester with a sulfur-linked triazole group.
  • Key Properties :
    • Molecular weight: 500.57 g/mol.
    • Structural Complexity: Higher due to the fused aromatic system and triazole ring .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Boiling Point (°C) Density (g/cm³)
Isopropyl (5-methyl-2-oxo-benzoxazolyl)acetate* C₁₃H₁₅NO₄ ~249.27 ~2.1† N/A ~1.2–1.3‡
Ethyl (5-methyl-2-oxo-benzoxazolyl)acetate C₁₂H₁₃NO₄ 235.24 ~1.8† N/A ~1.2–1.3‡
(6-Chloro-2-oxo-benzoxazolyl)acetic Acid C₉H₆ClNO₄ 227.60 1.55 426.7±55.0 1.6±0.1

*Estimated based on structural analogs. †Predicted using fragment-based methods (e.g., ester vs. acid). ‡Assumed similar to ethyl analog due to shared ester functionality.

Biological Activity

Isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS No. 638141-90-9) is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.2625 g/mol
  • Structure : The compound features a benzoxazole ring fused with an acetyl group, contributing to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoxazole derivatives. This compound has shown promising activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections.

Anticancer Activity

Benzoxazole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)10Induction of apoptosis through caspase activation
MCF-7 (breast cancer)15Inhibition of cell proliferation via cell cycle arrest
A549 (lung cancer)20Disruption of mitochondrial function

The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as an anticancer agent.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The radical scavenging activity of this compound was evaluated using the DPPH assay.

Concentration (µg/mL) % Inhibition
1025
5055
10075

At a concentration of 100 µg/mL, the compound exhibited a significant inhibition rate of 75%, indicating strong antioxidant potential.

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated various benzoxazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results confirmed its efficacy and suggested further exploration in drug formulation for infectious diseases .
  • Cytotoxicity Assessment in Cancer Cells : In vitro studies conducted on several cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways .

Q & A

Q. What are the established synthetic routes for isopropyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation reactions. A representative method involves refluxing methyl-3-amino-4-hydroxybenzoate with an aryl acid (e.g., acetic acid derivatives) for 15 hours, followed by cooling and isolation via ice-water precipitation . Optimization may include adjusting solvent systems (e.g., ethanol/water mixtures), reaction times, and stoichiometric ratios of reagents. Monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) ensures intermediate purity . Yield improvements (e.g., 73% in ethanol/water systems) can be achieved through controlled acidification (1 N HCl) and recrystallization .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key methods include:

  • HPLC : Purity assessment and quantification of reaction products .
  • FTIR : Identification of functional groups (e.g., ester C=O at ~1700 cm⁻¹, benzoxazole C=N at ~1600 cm⁻¹) .
  • X-ray crystallography : Structural elucidation via refinement of H-atom placement and unit-cell parameters .
  • TLC : Monitoring reaction progress with appropriate mobile phases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity or biological activity?

Substituents on the benzoxazole core (e.g., methyl groups at position 5) alter electronic and steric properties, impacting reactivity. For example:

  • Electron-withdrawing groups (e.g., acetyloxy) enhance electrophilic substitution in downstream reactions .
  • Modifications at the isopropyl ester moiety can affect hydrolysis kinetics or binding affinity in biological assays . Comparative studies using analogs (e.g., ethyl vs. isopropyl esters) are critical for structure-activity relationship (SAR) analysis .

Q. What mechanistic insights exist for key reactions involving this compound, such as cyclization or hydrolysis?

  • Cyclization : The formation of the benzoxazole ring proceeds via acid-catalyzed dehydration of intermediates like methyl-3-amino-4-hydroxybenzoate, with aryl acids acting as cyclizing agents .
  • Hydrolysis : Ester hydrolysis under basic conditions (e.g., NaOH) follows nucleophilic acyl substitution, yielding carboxylic acid derivatives. Acidic workup (HCl) precipitates products . Computational modeling (DFT) can further elucidate transition states and energy barriers.

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological variations (e.g., solvent polarity, catalyst presence) often explain yield discrepancies. For example:

  • Refluxing in absolute ethanol vs. ethanol/water mixtures may alter reaction kinetics .
  • Spectral inconsistencies (e.g., NMR shifts) can arise from solvent effects or impurities. Cross-validation using multiple techniques (e.g., HPLC + FTIR) is recommended .

Q. What strategies are effective for evaluating the compound’s bioactivity in academic research?

  • In vitro assays : Screen for antimicrobial or enzyme inhibitory activity using derivatives (e.g., thiazolidinone analogs) .
  • Metabolic stability : Assess ester hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) .
  • Molecular docking : Predict binding modes with target proteins (e.g., cyclooxygenase) using computational tools .

Methodological Considerations Table

Research AspectRecommended ApproachKey Evidence
Synthesis Reflux with aryl acids, TLC monitoring
Purification Recrystallization (ethanol/water), suction filtration
Characterization FTIR (C=O, C=N), X-ray refinement
Bioactivity Screening In vitro assays with structural analogs

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